
4-(3-Hydroxy-2,2-diméthylpropyl)-2,6-di-tert-butylphénol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Treatment of Anxiety Disorders
Research indicates that CGP7930 may serve as a potential anxiolytic agent. In rodent models, the compound has demonstrated the ability to reduce anxiety-like behaviors without causing sedation or other adverse effects typically associated with anxiolytics .
Substance Use Disorders
CGP7930 has been shown to reduce self-administration of substances such as alcohol, nicotine, and cocaine in animal models. This suggests its potential utility in treating addiction by modulating the reward pathways influenced by GABA B receptors .
Appetite Regulation
In studies involving non-deprived rats, CGP7930 was found to increase food intake and potentiate the hyperphagic effects of baclofen. This indicates a possible application in appetite regulation and treatment of eating disorders .
Case Studies
Limitations and Future Directions
Despite promising findings, CGP7930's full pharmacological profile remains under investigation. Its effects on different receptor subtypes have raised questions about specificity; it does not exhibit clear selectivity for GABA B receptors over GABA A receptors . Future research should focus on:
- Establishing the long-term safety profile of CGP7930.
- Exploring its efficacy across diverse populations with varying neuropsychiatric conditions.
- Investigating potential drug interactions, particularly with other substances that affect GABAergic signaling.
Mécanisme D'action
Target of Action
The primary target of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is the GABAB receptor . This receptor is a type of G-protein coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol acts as a positive allosteric modulator of the GABAB receptor . This means it binds to a site on the receptor separate from the active site, enhancing the receptor’s response to its ligand, GABA . The EC50 values are 5.37 and 4.60 μM, respectively . This compound increases receptor agonist affinity and signal transduction efficacy .
Biochemical Pathways
The activation of GABAB receptors by 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol leads to the opening of potassium channels and the closing of calcium channels . This reduces neuronal excitability, which can have various downstream effects depending on the specific neural circuits involved .
Result of Action
The activation of GABAB receptors by 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol can lead to a decrease in neuronal excitability . This can result in effects such as sedation, muscle relaxation, and reduction of pain sensation .
Analyse Biochimique
Biochemical Properties
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol plays a significant role in biochemical reactions as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. One of the key interactions is with γ-aminobutyric acid B (GABA B) receptors, where it acts as a positive allosteric modulator . This interaction enhances the function of GABA B receptors, which are involved in inhibitory neurotransmission in the central nervous system . Additionally, BHT has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
Cellular Effects
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BHT enhances the inhibitory effect of GABA B receptor agonists on the oscillatory activity of cultured cortical neurons . This modulation of GABA B receptor activity can impact neurotransmission and neuronal excitability. Furthermore, BHT has been shown to reduce self-administration of alcoholic drinks and cocaine in animal studies, indicating its potential therapeutic utility in addiction treatment .
Molecular Mechanism
The molecular mechanism of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol involves its interaction with GABA B receptors. BHT acts as a positive allosteric modulator, enhancing the potency and efficacy of GABA B receptor agonists . This modulation occurs through binding interactions at a site different from the agonist binding site, increasing the affinity of agonists for the receptor . Additionally, BHT has been shown to modulate inwardly rectifying potassium channels and Ca2+ signaling in human embryonic kidney 293 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol can change over time. BHT is relatively stable, but its antioxidant activity can decrease due to degradation over extended periods. Long-term studies have shown that BHT can have sustained effects on cellular function, such as prolonged modulation of GABA B receptor activity and inhibition of lipid peroxidation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol vary with different dosages in animal models. At low to moderate doses, BHT has been shown to have anxiolytic effects and enhance the efficacy of GABA B receptor agonists . At high doses, BHT can exhibit toxic or adverse effects, such as lung injury and tumor promotion in mice. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is involved in various metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes and cofactors involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . BHT’s antioxidant properties help maintain metabolic flux and regulate metabolite levels, thereby protecting cells from oxidative damage and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is transported and distributed through interactions with transporters and binding proteins. BHT can accumulate in cellular membranes due to its lipophilic nature, where it exerts its antioxidant effects . The distribution of BHT within tissues can vary depending on factors such as dosage, administration route, and the specific biological system being studied .
Subcellular Localization
The subcellular localization of 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is primarily within cellular membranes and organelles involved in oxidative stress responses. BHT can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cellular membranes allows it to effectively inhibit lipid peroxidation and protect cells from oxidative damage .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du CGP 7930 implique la réaction du 2,6-di-tert-butylphénol avec le 3-chloro-2,2-diméthylpropanol en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du CGP 7930 ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle pour produire le composé en quantités importantes.
Analyse Des Réactions Chimiques
Types de réactions : Le CGP 7930 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant un hydrocarbure.
Substitution : Les groupes tert-butyle peuvent être substitués par d'autres groupes alkyle ou aryle dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium en conditions anhydres.
Substitution : Réactifs tels que les halogénoalcanes ou les halogénoarènes en présence d'une base forte comme l'hydrure de sodium.
Produits principaux :
Oxydation : Formation de dérivés cétone ou aldéhyde.
Réduction : Formation de dérivés hydrocarbures.
Substitution : Formation de dérivés alkylés ou aryles.
4. Applications de la recherche scientifique
Le CGP 7930 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la modulation des récepteurs de l'acide gamma-aminobutyrique de type B.
Biologie : Étudié pour ses effets sur la signalisation neuronale et la transmission synaptique.
Médecine : Exploré pour ses effets anxiolytiques potentiels et sa capacité à réduire l'auto-administration de substances addictives comme l'alcool et la cocaïne
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'acide gamma-aminobutyrique de type B.
5. Mécanisme d'action
Le CGP 7930 agit comme un modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type B. Il se lie à un site distinct du site de liaison de l'agoniste, améliorant la réponse du récepteur à l'acide gamma-aminobutyrique. Cette modulation augmente la puissance et l'efficacité de l'acide gamma-aminobutyrique, conduisant à une signalisation inhibitrice accrue dans le système nerveux central. Le CGP 7930 bloque également les canaux potassiques rectifiant vers l'intérieur, modulant davantage l'activité neuronale .
Composés similaires :
Baclofène : Un agoniste des récepteurs de l'acide gamma-aminobutyrique de type B utilisé en clinique pour la spasticité musculaire.
Gamma-hydroxybutyrate : Un autre agoniste des récepteurs de l'acide gamma-aminobutyrique de type B aux propriétés sédatives et anesthésiques.
Unicité du CGP 7930 : Le CGP 7930 est unique en sa capacité à agir comme un modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type B et de type A, ainsi que sa capacité à bloquer les canaux potassiques. Cette action multiforme en fait un outil précieux pour étudier la modulation complexe de la signalisation neuronale et ses applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for muscle spasticity.
Gamma-hydroxybutyrate: Another gamma-aminobutyric acid type B receptor agonist with sedative and anesthetic properties.
CGP 13501: An aldehyde analog of CGP 7930 with similar modulatory effects on gamma-aminobutyric acid type B receptors.
Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .
Activité Biologique
CGP7930, chemically known as 3,5-bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethyl-benzenepropanol, is recognized as a positive allosteric modulator of the GABA_B receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and psychiatric disorders.
CGP7930 enhances the activity of GABA_B receptors by increasing the potency and efficacy of GABA and baclofen, a well-known GABA_B agonist. The compound acts primarily on the GABA_B2 subunit, which is crucial for signal transduction but does not bind ligands directly. This modulation results in improved receptor activation and downstream signaling effects.
Key Findings:
- Potency Enhancement : CGP7930 significantly increases the efficacy of GABA at both recombinant and native GABA_B receptors with EC50 values of approximately 4.60 μM and 5.37 μM respectively .
- Inhibition of Dopamine Neuron Activity : In rat midbrain slices, CGP7930 potentiated baclofen's inhibitory effects on dopamine neuron activity, suggesting a role in modulating dopaminergic signaling pathways .
Biological Effects
The biological effects of CGP7930 extend beyond receptor modulation. It has been shown to influence various physiological responses:
- Anxiolytic Effects : CGP7930 exhibits anxiolytic properties in rodent models without significant side effects typically associated with direct GABA_B agonists like baclofen .
- Reduction of Substance Abuse : Studies indicate that CGP7930 can reduce self-administration behaviors for substances like ethanol and nicotine in animal models, suggesting its potential utility in addiction treatment .
- Impact on Food Intake : Research has demonstrated that CGP7930 can enhance food intake when administered alongside baclofen, indicating its role in appetite regulation .
Study 1: Modulation of Dopamine Neurons
A study published in Neuropharmacology investigated the modulation of dopamine neurons by CGP7930. The results showed that pre-treatment with CGP7930 significantly enhanced the inhibitory effects of baclofen on spontaneous activity in ventral tegmental area (VTA) dopamine neurons. This suggests that positive allosteric modulation could be beneficial for conditions involving dopaminergic dysregulation .
Study 2: Anxiolytic-Like Activity
In a separate study examining the anxiolytic effects of CGP7930, it was found that administration led to reduced anxiety-like behaviors in rodents without causing sedation or motor impairment. This positions CGP7930 as a promising candidate for treating anxiety disorders with fewer side effects compared to traditional treatments .
Comparative Data Table
Parameter | CGP7930 | Baclofen |
---|---|---|
Mechanism | Positive allosteric modulator | Agonist |
EC50 (GABA_B receptor) | 4.60 μM (native) | 1.00 μM |
Anxiolytic Effect | Yes | Yes |
Substance Abuse Reduction | Yes | Limited |
Food Intake Influence | Increases with baclofen | Variable |
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJPQQFJNGUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407620 | |
Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57717-80-3 | |
Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-7930 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.